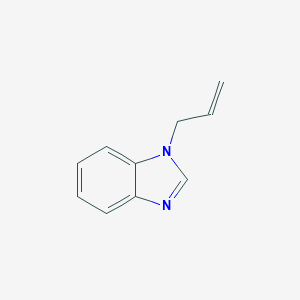
1-Allylbenzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allylbenzimidazole, also known as this compound, is a useful research compound. Its molecular formula is C10H10N2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
1.1 Rhodium-Catalyzed Reactions
1-Allylbenzimidazole has been utilized as a strategic surrogate in rhodium-catalyzed reactions, particularly in the stereoselective propenylation of aryl C(sp²)–H bonds. This process involves a tandem mechanism where C–H allylation is followed by alkene isomerization, yielding highly stereoselective trans-propenylated products. The reaction showcases the potential of this compound to act as an allylamine congener, facilitating complex molecular transformations efficiently .
Case Study: Mechanistic Insights
- Detailed mechanistic studies have characterized rhodacycle intermediates, providing insights into the reaction pathways and enhancing our understanding of C–H activation processes .
1.2 Nickel-Catalyzed Difunctionalization
In another significant application, this compound has been incorporated into nickel-catalyzed difunctionalization reactions. This method allows for the rapid construction of molecular complexity from simple building blocks, demonstrating an unprecedented regioselectivity in the dicarbofunctionalization of alkenes when paired with organoboronic acids and halides .
Table 1: Summary of Catalytic Applications
| Catalyst Type | Reaction Type | Product Type | Reference |
|---|---|---|---|
| Rhodium | C(sp²)–H propenylation | Trans-propenylated products | |
| Nickel | Dicarbofunctionalization | Versatile difunctionalized compounds |
Medicinal Chemistry Applications
2.1 Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens. The structural features of the benzimidazole core contribute to its interaction with biological targets, making it a candidate for developing new antimicrobial agents.
Case Study: Antimicrobial Efficacy
- A study demonstrated that specific derivatives showed significant inhibitory effects against Gram-positive and Gram-negative bacteria, highlighting their potential as lead compounds for antibiotic development.
Synthetic Utility
3.1 Synthesis of Indoles
This compound serves as a key synthon in the synthesis of indoles via C–N bond formation. This application is particularly notable due to the efficiency and selectivity achieved in the synthesis process .
Table 2: Summary of Synthetic Applications
Eigenschaften
CAS-Nummer |
19018-22-5 |
|---|---|
Molekularformel |
C10H10N2 |
Molekulargewicht |
158.2 g/mol |
IUPAC-Name |
1-prop-2-enylbenzimidazole |
InChI |
InChI=1S/C10H10N2/c1-2-7-12-8-11-9-5-3-4-6-10(9)12/h2-6,8H,1,7H2 |
InChI-Schlüssel |
PVNRLJJDLALBGG-UHFFFAOYSA-N |
SMILES |
C=CCN1C=NC2=CC=CC=C21 |
Kanonische SMILES |
C=CCN1C=NC2=CC=CC=C21 |
Synonyme |
1H-Benzimidazole,1-(2-propenyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















